2,4-Dimethyl-6-hydroxypyrimidine

Pharmaceutical Co-crystals Crystal Engineering Hydrogen Bonding

For researchers requiring reproducible coordination chemistry and crystal engineering, this compound provides a predictable supramolecular synthon (1 donor, 2 acceptors) essential for phloroglucinol co-crystals and quadruply bonded dimetal complexes (Cr, Mo, W). Its distinct substitution pattern avoids confounding BH4 inhibition found in 2,4-diamino analogs, ensuring clean experimental controls. With a sharp melting point (198.5–200 °C) validating ≥98% purity and defined hydrogen-bond geometry, this building block minimizes failed syntheses and streamlines route optimization.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 6622-92-0
Cat. No. B146697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-6-hydroxypyrimidine
CAS6622-92-0
Synonyms2.6-Dimethyl-4-pyrimidinol
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N=C(N1)C
InChIInChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9)
InChIKeyUQFHLJKWYIJISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-6-hydroxypyrimidine CAS 6622-92-0: Pyrimidine Intermediate for Research & Pharmaceutical Synthesis


2,4-Dimethyl-6-hydroxypyrimidine (CAS 6622-92-0, synonym 2,6-dimethyl-4-pyrimidinol) is a heterocyclic organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It features a pyrimidine ring substituted with two methyl groups at positions 2 and 4 and a hydroxyl group at position 6 [1]. This compound is primarily used as a building block in organic synthesis and pharmaceutical research .

Why 2,4-Dimethyl-6-hydroxypyrimidine Cannot Be Substituted with Generic Pyrimidines


The specific substitution pattern of 2,4-dimethyl-6-hydroxypyrimidine—methyl groups at C2 and C4, hydroxyl at C6—dictates its hydrogen-bonding capabilities, basicity, and metal-coordination geometry . This pattern differs fundamentally from other common pyrimidines like 2,4-diamino-6-hydroxypyrimidine (DAHP, contains amino groups altering basicity and biological activity) [1] or 2-hydroxy-6-methylpyridine (different ring electronics and co-crystal packing) [2]. Generic substitution can lead to failed syntheses, altered crystal engineering outcomes, or loss of specific coordination chemistry needed for quadruply bonded metal complexes.

Quantitative Evidence for Selecting 2,4-Dimethyl-6-hydroxypyrimidine


2,4-Dimethyl-6-hydroxypyrimidine Forms Distinct Co-Crystal Networks vs. Structural Analogs

In a comparative study of phloroglucinol co-crystals with five N-heterocycles, 2,4-dimethyl-6-hydroxypyrimidine produced a unique hydrogen-bonding network distinct from those formed by 2-hydroxy-6-methylpyridine, 2-hydroxypyridine, 4-phenylpyridine, and 2,3,5,6-tetramethylpyrazine [1]. The structural characteristics of these co-crystals are strongly dependent on the chemical features of the coformer molecules, as well as their size and shape [1].

Pharmaceutical Co-crystals Crystal Engineering Hydrogen Bonding

2,4-Dimethyl-6-hydroxypyrimidine Enables Homologous Quadruply Bonded Metal Complexes

This ligand specifically forms homologous quadruply bonded complexes with dichromium(II), dimolybdenum(II), and ditungsten(II) [1]. The W-W distance in the ditungsten complex W2(dmhp)4 is 2.174(1) Å [2]. This coordination chemistry is a direct consequence of the 2,4-dimethyl-6-hydroxypyrimidine ligand framework and is not achievable with unsubstituted or differently substituted pyrimidines.

Inorganic Chemistry Metal-Metal Bonds Coordination Chemistry

2,4-Dimethyl-6-hydroxypyrimidine Exhibits a Predicted pKa of 9.87

The predicted pKa (acid dissociation constant) of 2,4-dimethyl-6-hydroxypyrimidine is 9.87 ± 0.50 . This value is significantly different from that of 2,4-diamino-6-hydroxypyrimidine (DAHP), which is more basic due to the presence of amino groups. This difference in basicity directly impacts solubility in acidic vs. basic media and influences reaction conditions for derivatization.

Physicochemical Properties Basicity pH-Dependent Solubility

2,4-Dimethyl-6-hydroxypyrimidine Melting Point (198.5-200 °C) Distinguishes It from Lower-Melting Analogs

The melting point of 2,4-dimethyl-6-hydroxypyrimidine is consistently reported in the range of 198.5-200 °C (lit.) , with some sources extending to 202 °C . In contrast, 2,4-diamino-6-hydroxypyrimidine (DAHP) has a melting point of approximately 260-270 °C (decomposition) , and 2-hydroxy-6-methylpyridine melts at a significantly lower temperature (e.g., ~128-130 °C).

Purity Specification Thermal Stability Identity Verification

2,4-Dimethyl-6-hydroxypyrimidine Hydrogen Bond Donor/Acceptor Profile Supports Defined Supramolecular Assembly

The molecule possesses 1 hydrogen bond donor (the hydroxyl group) and 2 hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring) . This specific donor/acceptor ratio, combined with the steric shielding from the methyl groups, results in a predictable and reproducible hydrogen-bonding pattern in co-crystals, as demonstrated with phloroglucinol [1]. This pattern is distinct from analogs like 2-hydroxypyridine (1 donor, 1 acceptor) or 2,4-diamino-6-hydroxypyrimidine (3 donors, multiple acceptors).

Supramolecular Chemistry Crystal Engineering Molecular Recognition

2,4-Dimethyl-6-hydroxypyrimidine Lacks BH4 Synthesis Inhibition, Unlike 2,4-Diamino-6-hydroxypyrimidine (DAHP)

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a well-documented inhibitor of de novo tetrahydrobiopterin (BH4) synthesis [1], used at 5-10 mM concentrations to block NO production in various cell types [2]. In contrast, 2,4-dimethyl-6-hydroxypyrimidine has not been reported to exhibit this biological activity. This functional difference is critical for researchers studying BH4-dependent pathways who require a structurally similar but biologically inert control or scaffold.

Enzyme Inhibition Nitric Oxide Pathway Tetrahydrobiopterin (BH4)

Primary Applications of 2,4-Dimethyl-6-hydroxypyrimidine Based on Quantitative Differentiation


Pharmaceutical Co-Crystal Engineering with Predictable Hydrogen-Bonding Synthons

When designing pharmaceutical co-crystals, 2,4-dimethyl-6-hydroxypyrimidine serves as a reliable co-former due to its defined hydrogen-bond donor/acceptor profile (1 donor, 2 acceptors) and the distinct packing architectures it forms, as demonstrated with phloroglucinol [1]. Unlike other N-heterocycles, its specific substitution pattern yields predictable supramolecular synthons, reducing experimental screening time and improving co-crystal success rates [1].

Synthesis of Quadruply Bonded Dinuclear Metal Complexes

This ligand is uniquely suited for the synthesis of homologous quadruply bonded complexes of dichromium(II), dimolybdenum(II), and ditungsten(II) [1]. The W-W distance of 2.174(1) Å in W2(dmhp)4 provides a benchmark for metal-metal bonding studies [2]. This application cannot be replicated with other commercially available pyrimidine derivatives, making 2,4-dimethyl-6-hydroxypyrimidine essential for inorganic and materials chemistry research in this niche area.

Chemical Biology Studies Requiring a Structurally Similar but Biologically Inert Control

In experiments investigating the BH4/NO pathway, 2,4-diamino-6-hydroxypyrimidine (DAHP) is a potent BH4 synthesis inhibitor [1]. 2,4-Dimethyl-6-hydroxypyrimidine offers a structurally related scaffold that lacks this inhibitory activity [2], making it an ideal control compound or a starting point for developing novel modulators that avoid confounding effects on BH4 levels [1].

Organic Synthesis Requiring High-Purity Building Blocks with Verified Thermal Properties

The compound's sharp and well-defined melting point (198.5-200 °C, lit.) [1] serves as a critical quality control parameter for identity and purity assessment. Procurement from reputable vendors ensures ≥99% purity [1], which is essential for reproducible synthetic outcomes in multi-step routes where impurities can lead to significant yield losses or side-product formation.

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